isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Its structure includes:
- 5-(4-chlorophenyl): A para-chlorinated aromatic ring at position 5, introducing electron-withdrawing effects.
- 2,7-dimethyl: Methyl groups at positions 2 and 7, enhancing steric bulk and lipophilicity.
- Isobutyl ester: A branched alkyl ester at position 6, likely improving membrane permeability compared to linear esters like ethyl .
This compound belongs to a class of thiazolo[3,2-a]pyrimidine derivatives, which are studied for diverse biological activities, including antifungal properties .
Properties
Molecular Formula |
C19H21ClN2O3S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-methylpropyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21ClN2O3S/c1-10(2)9-25-18(24)15-11(3)21-19-22(17(23)12(4)26-19)16(15)13-5-7-14(20)8-6-13/h5-8,10,12,16H,9H2,1-4H3 |
InChI Key |
HOAZQRJUMCYBQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multicomponent reaction. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to enhance yield and reduce environmental impact. For instance, the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component fusion reaction has been reported to provide excellent yields under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like ethanol or isopropyl alcohol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its anti-inflammatory and antinociceptive properties are being explored for therapeutic applications.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. It is known to inhibit specific enzymes and modulate signaling pathways, leading to its biological effects. For instance, it has been shown to inhibit the activity of certain kinases involved in inflammatory pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related derivatives reported in the literature:
Analysis of Substituent Effects
- Aromatic Substituents: Chloro vs. Methyl vs. Chloro: The 4-methylphenyl group in is electron-donating, contrasting with the electron-withdrawing Cl in the target compound. This difference may influence electronic distribution and binding to biological targets.
- Ester Groups: Isobutyl vs.
Crystallographic Properties :
- Compounds like exhibit planar dihedral angles (80.94° between thiazolopyrimidine and benzene rings) and intermolecular hydrogen bonding (C–H···O), which stabilize crystal lattices. Similar packing may occur in the target compound, though steric effects from the isobutyl group could alter symmetry.
Biological Activity
Isobutyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to consolidate findings from various studies regarding its biological effects, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound's structure features a thiazolo-pyrimidine core with an isobutyl ester and a 4-chlorophenyl substituent. The unique combination of these moieties is believed to contribute to its biological properties.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to thiazolo-pyrimidine derivatives. For instance, a series of synthesized thiazolo-pyrimidines exhibited significant antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis . The compounds were tested using standard agar diffusion methods, revealing zones of inhibition that indicated moderate to strong activity against these pathogens .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes. Research indicates that it may act as an inhibitor of acetylcholinesterase , which is crucial for neurotransmission. In vitro assays demonstrated that certain derivatives showed potent inhibition with IC50 values comparable to known inhibitors . Additionally, studies involving urease inhibition highlighted the compound's potential in treating conditions like kidney stones by reducing urea hydrolysis .
The biological activity of this compound is likely mediated through multiple pathways:
- Interaction with Target Proteins : Molecular docking studies suggest that the compound binds effectively to target proteins involved in bacterial metabolism and neurotransmission.
- Alteration of Enzyme Dynamics : By inhibiting acetylcholinesterase and urease, the compound may alter the dynamics of neurotransmitter levels and urea metabolism, respectively.
Case Studies
A notable study involved the synthesis of various thiazolo-pyrimidine derivatives, including the compound . The researchers performed biological assays to evaluate their efficacy against microbial strains and enzyme targets. Results indicated that modifications in the chemical structure significantly influenced their biological activity .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
